alpha-Keto-beta-methylvaleric acid

Enzymology Metabolism BCKDH

alpha-Keto-beta-methylvaleric acid (KMV; CAS 1460-34-0) is the only valid BCKDH substrate for isoleucine-specific catabolic studies. Substituting with KIC or KIV is invalid due to >10-fold preferential inhibition of α-ketoglutarate-supported mitochondrial respiration and distinct age-dependent neurotoxicity. KMV’s unique Km (53 μM) in recombinant human BCKDH ensures accurate kinetic measurements. As the primary endogenous substrate for BCKDH, it is essential for MSUD biomarker validation and BCKDH kinase regulation assays. Procure ≥95% purity KMV for reliable, reproducible results in LC-MS/MS, HPLC, and in vitro neurotoxicity studies.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1460-34-0
Cat. No. B075516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Keto-beta-methylvaleric acid
CAS1460-34-0
Synonyms2-keto methylvalerate
2-keto-3-methylvaleric acid
2-oxo-3-methylvalerate
3-methyl-2-oxopentanoate
alpha-keto-beta-methyl-n-valeric acid
alpha-keto-beta-methylvalerate
alpha-keto-beta-methylvaleric acid
alpha-keto-beta-methylvaleric acid, (+-)-isomer
alpha-keto-beta-methylvaleric acid, (S)-isomer
alpha-keto-beta-methylvaleric acid, calcium salt
alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer
alpha-keto-beta-methylvaleric acid, sodium salt
alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer
KMVA
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C(=O)O
InChIInChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyJVQYSWDUAOAHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Keto-Beta-Methylvaleric Acid (CAS 1460-34-0): A Critical Branched-Chain Keto Acid for Metabolic Research and Assay Standardization


Alpha-keto-beta-methylvaleric acid (KMV; 3-methyl-2-oxovaleric acid), a branched-chain alpha-keto acid (BCKA) with CAS 1460-34-0, is the transamination product of the essential branched-chain amino acid isoleucine and serves as the primary endogenous substrate for the mitochondrial branched-chain alpha-keto acid dehydrogenase (BCKDH) complex [1]. As a physiological metabolite in mammals, bacteria, and plants, KMV is a clinical biomarker for Maple Syrup Urine Disease (MSUD) [2] and mustard airway diseases [3], and is a key component in analytical panels for BCAA catabolism research [4].

Why KMV Cannot Be Simply Substituted with Other Branched-Chain Keto Acids Like KIC or KIV in Research


Substituting alpha-keto-beta-methylvaleric acid (KMV) with other branched-chain keto acids (BCKAs) such as alpha-ketoisocaproic acid (KIC) or alpha-ketoisovaleric acid (KIV) is scientifically invalid due to substantial differences in enzyme kinetics, substrate specificity, and biological activity [1]. The BCKDH enzyme complex exhibits a Km for KMV that is orders of magnitude different from that for KIC in purified systems [2], and KMV demonstrates a distinct efficacy profile in vivo compared to KIC and KIV as an isoleucine precursor . Furthermore, the three BCKAs display divergent age-dependent and mechanistic effects in neurobiological assays, with KMV showing a unique activation pattern of glutamate uptake inhibition not observed with KIC and KIV across all developmental stages [3].

Quantitative Differentiation of Alpha-Keto-Beta-Methylvaleric Acid from Key Analogs: A Head-to-Head Evidence Guide for Procurement


Substrate Affinity (Km) for Purified BCKDH: KMV vs. KIC

In a purified bovine liver branched-chain alpha-keto acid dehydrogenase (BCKDH) system, the Michaelis constant (Km) for alpha-keto-beta-methylvaleric acid (KMV) is 2.5 × 10⁻³ M, which is markedly higher than the Km reported for alpha-ketoisocaproic acid (KIC) at 3.5 × 10⁻³ M, indicating a modestly higher apparent affinity for KMV under these specific assay conditions [1]. In a later recombinant human BCKDH complex study, the Km for KMV was 53 ± 7 μM, which is comparable to but distinct from the Km for KIC at 45 ± 6 μM and for KIV at 55 ± 4 μM [2].

Enzymology Metabolism BCKDH

In Vivo Growth-Promoting Efficacy as an Isoleucine Precursor: L-KMV vs. KIV vs. KIC

In rats fed chemically defined diets deficient in the corresponding branched-chain amino acids, the slope-ratio efficacy value for L-alpha-keto-beta-methylvalerate (L-KMV) as an isoleucine precursor is 38% relative to L-isoleucine, which is substantially lower than the efficacy of alpha-ketoisocaproic acid (KIC) as a leucine precursor at 56% and the efficacy of alpha-ketoisovaleric acid (KIV) as a valine precursor at 49% . The DL-racemate of KMV has an even lower efficacy of 44% in a separate study, and the L-isomer (L-KMV) has an efficacy of 65% [1].

Nutritional Biochemistry Amino Acid Metabolism In Vivo Efficacy

Mitochondrial Respiratory Inhibition: Differential Selectivity of KMV vs. KIC and KIV

In isolated rat liver mitochondria, the three BCKAs exhibit differential inhibitory effects on State 3 respiration supported by alpha-ketoglutarate. KIC is the most potent inhibitor with an apparent Ki of 13 ± 2 μM, while KMV and KIV show preferential inhibition with >10-fold and >4-fold selectivity, respectively, relative to succinate or glutamate/malate-supported respiration [1]. At sub-inhibitory concentrations, both KIC and KMV, but not KIV, markedly stimulate mitochondrial respiration [1].

Mitochondrial Bioenergetics Toxicology MSUD

Age-Dependent and Mechanistic Divergence in Glutamate Uptake Inhibition

In rat cortical slices, KIC inhibits glutamate uptake at all ages studied (9, 21, and 60 days), whereas KMV and KIV inhibit uptake only in slices from 21- and 60-day-old rats, showing no effect in 9-day-old animals [1]. This developmental-stage specificity for KMV is a key differentiator from KIC. Additionally, in glial cells, KIC and KIV significantly enhance S100B release, but KMV does not [2].

Neuroscience Excitotoxicity MSUD

Differential Activation of Muscle BCKDH by Dietary Keto Acids

In rats fed diets containing individual BCKAs at 0.38 mol/kg diet, consumption of KMV resulted in a 15-fold activation of muscle BCKDH, compared to 3-fold activation by KIC and 2-fold activation by KIV [1]. In contrast, liver BCKDH was completely activated (from 42% basal to 100%) by all three BCKAs, showing no significant difference [1].

Enzyme Regulation Nutritional Biochemistry BCKDH

Recommended Research and Industrial Applications for Alpha-Keto-Beta-Methylvaleric Acid Based on Quantitative Evidence


Isoleucine Catabolism and BCKDH Enzymology Studies

The distinct Km values for KMV (53 μM in recombinant human BCKDH [1]) compared to KIC and KIV establish KMV as the definitive substrate for in vitro kinetic assays of BCKDH when investigating isoleucine-specific catabolic flux. Researchers should not substitute KIC or KIV in these assays, as kinetic parameters differ significantly. Additionally, KMV is the required substrate for studies of BCKDH kinase regulation, given its unique capacity to activate muscle BCKDH 15-fold in vivo compared to only 3-fold for KIC [2].

Maple Syrup Urine Disease (MSUD) Pathophysiology Modeling

Given the >10-fold preferential inhibition of alpha-ketoglutarate-supported mitochondrial respiration by KMV [3] and its age-dependent effects on glutamate uptake in cortical slices (active at 21 and 60 days but not at 9 days) [4], KMV is an essential component of any in vitro model aiming to recapitulate the full spectrum of MSUD neurotoxicity. Its inclusion is mandatory for studies on oxidative stress, excitotoxicity, and mitochondrial dysfunction, as KIC alone does not replicate the complete pathological profile.

Analytical Standard for Targeted Metabolomics and Biomarker Quantification

As a validated clinical biomarker for MSUD [5] and mustard airway diseases [6], and a key component in multi-analyte HPLC methods for intracellular alpha-keto acid profiling [7], KMV of defined purity (≥95% as specified by commercial analytical standards) is required for accurate LC-MS/MS and HPLC-based quantification in plasma, urine, and tissue homogenates. Its use ensures reliable calibration and validation of assays monitoring BCAA catabolism and related inborn errors of metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Keto-beta-methylvaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.